The Architecture of a PROTAC Linker: A Technical Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24
The Architecture of a PROTAC Linker: A Technical Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a bifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Molecular Structure and Properties
Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a hetero-bifunctional linker composed of three key components: a maleimide (B117702) group, a lysine (B10760008) core, and two polyethylene (B3416737) glycol (PEG) chains of different lengths. The trifluoroacetate (B77799) (TFA) salt form ensures the stability and solubility of the free amine.
Key Structural Features:
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Maleimide Group: A thiol-reactive functional group that specifically and efficiently reacts with cysteine residues on proteins or ligands. This end of the linker is typically used to conjugate a ligand that binds to the target protein.
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PEG4 Chain: A short polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This spacer provides flexibility and improves the aqueous solubility of the linker.
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Lysine Core: A central lysine amino acid provides a branching point. The alpha-amine is acylated by the PEGylated maleimide moiety, while the epsilon-amine is available for conjugation after deprotection.
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m-PEG24 Chain: A longer polyethylene glycol chain with 24 ethylene glycol units, terminating in a methoxy (B1213986) group. This substantial PEG chain significantly enhances the overall solubility and pharmacokinetic properties of the resulting PROTAC. The amine group at the end of this chain serves as the attachment point for the E3 ligase-binding ligand.
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Trifluoroacetate (TFA) Salt: The terminal primary amine is supplied as a TFA salt, which improves the stability and handling of the compound. The TFA is removed during the conjugation reaction.
The detailed chemical structure of Mal-PEG4-Lys(TFA)-NH-m-PEG24 is depicted below:
Caption: A simplified representation of the key functional components of the Mal-PEG4-Lys(TFA)-NH-m-PEG24 linker.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C75H140F3N5O35 | [1][2][3][4] |
| Molecular Weight | 1728.92 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | [2] |
| Purity | Typically >95% | [3] |
Role in PROTAC Synthesis and Mechanism of Action
Mal-PEG4-Lys(TFA)-NH-m-PEG24 serves as a crucial bridge in the construction of a PROTAC molecule. The synthesis of a PROTAC using this linker generally follows a two-step conjugation strategy.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC using Mal-PEG4-Lys(TFA)-NH-m-PEG24.
Caption: A generalized workflow for the two-step synthesis of a PROTAC using the bifunctional linker.
Detailed Methodologies for Key Experiments
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol provides a representative methodology for the synthesis of a PROTAC using Mal-PEG4-Lys(TFA)-NH-m-PEG24. Note: This is a generalized protocol and may require optimization for specific ligands.
Step 1: Conjugation of the Target Protein Ligand (Thiol-Maleimide Reaction)
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Dissolve the target protein ligand (containing a free thiol group) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
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Dissolve Mal-PEG4-Lys(TFA)-NH-m-PEG24 in the same solvent to a known concentration.
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Add the Mal-PEG4-Lys(TFA)-NH-m-PEG24 solution dropwise to the target ligand solution at room temperature with gentle stirring. A slight molar excess of the linker (e.g., 1.1 to 1.5 equivalents) is typically used.
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Add a neutral to slightly basic buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, or a tertiary amine base like triethylamine (B128534) or diisopropylethylamine) to facilitate the Michael addition reaction.
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Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the formation of the desired intermediate.
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Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the intermediate product.
Step 2: Conjugation of the E3 Ligase Ligand (Amide Bond Formation)
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Dissolve the purified intermediate from Step 1 in an anhydrous aprotic solvent like DMF or dichloromethane (B109758) (DCM).
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Dissolve the E3 ligase ligand (containing a carboxylic acid group) in the same solvent.
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Add a peptide coupling reagent , such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and an amine base (e.g., diisopropylethylamine, DIPEA) to the E3 ligase ligand solution to activate the carboxylic acid.
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Slowly add the activated E3 ligase ligand solution to the solution of the intermediate from Step 1.
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Allow the reaction to proceed at room temperature for several hours to overnight, with continuous stirring.
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Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule.
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Purify the final PROTAC using preparative HPLC to obtain a highly pure product. The identity and purity of the final compound should be confirmed by analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of PROTAC-Mediated Protein Degradation
The synthesized PROTAC, containing the target protein ligand and the E3 ligase ligand joined by the Mal-PEG4-Lys(TFA)-NH-m-PEG24 linker, orchestrates the degradation of the target protein through the ubiquitin-proteasome system.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The process involves:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
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Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
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Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a cellular machinery responsible for protein degradation. The proteasome unfolds and degrades the target protein into small peptides.
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PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.
Conclusion
Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a well-defined and versatile bifunctional linker that plays a critical role in the design and synthesis of effective PROTACs. Its distinct functional ends allow for a controlled and sequential conjugation of target- and E3 ligase-binding ligands. The inclusion of dual PEG chains of varying lengths enhances the solubility and pharmacokinetic properties of the resulting PROTAC, making it a valuable tool for researchers and scientists in the field of targeted protein degradation and drug development. A thorough understanding of its structure and reactivity is essential for the successful development of novel protein-degrading therapeutics.
